molecular formula C11H15N5O3S B15140906 5'-Methylthioadenosine-d3

5'-Methylthioadenosine-d3

Cat. No.: B15140906
M. Wt: 300.35 g/mol
InChI Key: CORUJUWTKCXKFP-YZLHILBGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methylthioadenosine-d3 involves the incorporation of deuterium atoms into the 5’-Methylthioadenosine molecule. This can be achieved through the use of deuterated reagents in the reaction process. One common method involves the decarboxylation of S-adenosylmethionine, which produces 5’-Methylthioadenosine .

Industrial Production Methods

Industrial production of 5’-Methylthioadenosine-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5’-Methylthioadenosine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include 5-methylthioribose-1-phosphate and adenine, which are crucial intermediates in the methionine and purine salvage pathways .

Mechanism of Action

The mechanism of action of 5’-Methylthioadenosine-d3 involves its role as a substrate for methylthioadenosine phosphorylase. This enzyme catalyzes the conversion of 5’-Methylthioadenosine-d3 to adenine and 5-methylthioribose-1-phosphate. These products are then utilized in the methionine and purine salvage pathways, which are essential for cellular growth and metabolism . Additionally, 5’-Methylthioadenosine-d3 acts as an agonist for adenosine receptors, regulating gene expression, proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • **5’-Methyl

Properties

Molecular Formula

C11H15N5O3S

Molecular Weight

300.35 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-7-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-10-6(16)9(12)13-3-14-10/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3

InChI Key

CORUJUWTKCXKFP-YZLHILBGSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=NC=NC(=C32)N)O)O

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O

Origin of Product

United States

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